molecular formula C₂₉H₄₃NO₇S B1145132 (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate CAS No. 1223399-57-2

(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate

Cat. No. B1145132
CAS RN: 1223399-57-2
M. Wt: 549.72
InChI Key:
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Description

Synthesis Analysis

The synthesis of “(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” involves complex chemical reactions . It is an analogue of Tetrabenazine, which is a VMAT inhibitor used in the treatment of hyperkinetic movement disorder . The compound appears as an off-white solid .


Molecular Structure Analysis

The molecular structure of “(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is complex, with a molecular formula of C₂₉H₄₃NO₇S. The compound is composed of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.


Chemical Reactions Analysis

“(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is involved in various chemical reactions due to its complex structure . It is an analogue of Tetrabenazine, which is a VMAT inhibitor .


Physical And Chemical Properties Analysis

“(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is an off-white solid with a molecular weight of 549.72 . It has a melting point of 132-133°C . The compound should be stored at -20°C .

Scientific Research Applications

Treatment of Tardive Dyskinesia

“(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is an orally bioavailable, selective, vesicular monoamine transporter 2 (VMAT2) inhibitor . It has been approved in the USA for the treatment of adults with tardive dyskinesia (TD), a movement disorder caused by chronic exposure to dopamine receptor-blocking agents .

Treatment of Tourette Syndrome

This compound is in phase 2 development in the USA for the treatment of Tourette syndrome . Tourette syndrome is a neurological disorder characterized by repetitive, stereotyped, involuntary movements and vocalizations called tics.

Treatment of Huntington’s Disease

In Japan, phase 1 development has been completed for CNS diseases (TD and Huntington’s disease) . Huntington’s disease is a genetic disorder that causes the progressive breakdown of nerve cells in the brain.

Treatment of Schizophrenia

The compound was also considered for the treatment of schizophrenia in the USA, after preclinical studies . Schizophrenia is a serious mental disorder in which people interpret reality abnormally.

VMAT2 Inhibition

As a VMAT2 inhibitor, “(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” can be used in research to study the role of VMAT2 in various neurological and psychiatric disorders .

Neuropharmacology Research

Given its impact on monoamine transporters, this compound can be used in neuropharmacology research to understand the role of these transporters in brain function and their implications in various mental and neurological disorders .

Safety And Hazards

As a research chemical, “(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is not intended for human or veterinary use. Proper safety measures should be taken while handling this compound.

Future Directions

The future directions of “(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” research could involve further exploration of its properties and potential applications. As an analogue of Tetrabenazine, it may have potential uses in the treatment of hyperkinetic movement disorders .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate involves the conversion of tetrabenazine to its camphorsulfonic acid salt form using (+)-10-camphorsulfonic acid.", "Starting Materials": [ "Tetrabenazine", "(+)-10-Camphorsulfonic acid", "Methanol", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Tetrabenazine is dissolved in methanol and reacted with a stoichiometric amount of (+)-10-camphorsulfonic acid at room temperature for several hours.", "The resulting solid is filtered and washed with diethyl ether to yield the (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate salt.", "To isolate the free base form of tetrabenazine, the salt is dissolved in water and treated with a stoichiometric amount of sodium hydroxide.", "The mixture is then extracted with diethyl ether and the organic layer is dried over sodium sulfate.", "The solvent is removed under reduced pressure to yield the free base form of tetrabenazine.", "To convert the free base form back to the camphorsulfonic acid salt form, the free base is dissolved in methanol and reacted with a stoichiometric amount of (+)-10-camphorsulfonic acid at room temperature for several hours.", "The resulting solid is filtered and washed with diethyl ether to yield the (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate salt." ] }

CAS RN

1223399-57-2

Product Name

(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate

Molecular Formula

C₂₉H₄₃NO₇S

Molecular Weight

549.72

synonyms

(+)-TBZ (1S)-(+)-10-Camphorsulfonate;  (+)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate;  (1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic Acid compd. with (3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]qu

Origin of Product

United States

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